molecular formula C10H13NO3S2 B2383862 (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448069-15-5

(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2383862
CAS No.: 1448069-15-5
M. Wt: 259.34
InChI Key: DOUXHCLLLGRQRU-UHFFFAOYSA-N
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Description

(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophene ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Attachment of the Thiophene Ring: The thiophene ring is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    (3-(Methylsulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (3-(Methylsulfonyl)pyrrolidin-1-yl)(benzofuran-3-yl)methanone: Contains a benzofuran ring, offering different electronic properties.

Uniqueness

(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is unique due to the presence of both a thiophene ring and a methylsulfonyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.

Properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S2/c1-16(13,14)9-2-4-11(6-9)10(12)8-3-5-15-7-8/h3,5,7,9H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUXHCLLLGRQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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